molecular formula C9H9N5O3 B2792150 3-(4-methoxy-3-nitrophenyl)-1H-1,2,4-triazol-5-amine CAS No. 502686-27-3

3-(4-methoxy-3-nitrophenyl)-1H-1,2,4-triazol-5-amine

Cat. No.: B2792150
CAS No.: 502686-27-3
M. Wt: 235.203
InChI Key: PTKQEZAHPVQYDC-UHFFFAOYSA-N
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Description

3-(4-methoxy-3-nitrophenyl)-1H-1,2,4-triazol-5-amine is a chemical compound that features a triazole ring substituted with a methoxy-nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxy-3-nitrophenyl)-1H-1,2,4-triazol-5-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxy-3-nitrophenyl)-1H-1,2,4-triazol-5-amine can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation: The triazole ring can undergo oxidation reactions under specific conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium methoxide or other strong nucleophiles.

    Oxidation: Potassium permanganate or other strong oxidizing agents.

Major Products Formed

    Reduction: 3-(4-amino-3-nitrophenyl)-1H-1,2,4-triazol-5-amine.

    Substitution: Various substituted triazoles depending on the nucleophile used.

    Oxidation: Oxidized triazole derivatives.

Scientific Research Applications

3-(4-methoxy-3-nitrophenyl)-1H-1,2,4-triazol-5-amine has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.

    Materials Science: The compound can be used in the synthesis of novel materials with specific electronic or optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 3-(4-methoxy-3-nitrophenyl)-1H-1,2,4-triazol-5-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The triazole ring and nitrophenyl group can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-methoxy-3-nitrophenyl)-1H-1,2,4-triazol-5-amine is unique due to the presence of both a triazole ring and a methoxy-nitrophenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

5-(4-methoxy-3-nitrophenyl)-1H-1,2,4-triazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N5O3/c1-17-7-3-2-5(4-6(7)14(15)16)8-11-9(10)13-12-8/h2-4H,1H3,(H3,10,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTKQEZAHPVQYDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC(=NN2)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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